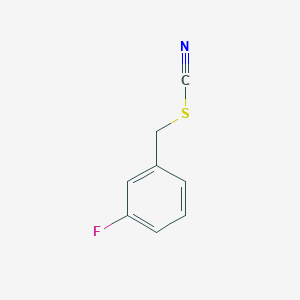

3-Fluorobenzyl thiocyanate

Vue d'ensemble

Description

3-Fluorobenzyl thiocyanate is an organic compound that belongs to the class of thiocyanates It features a benzyl group substituted with a fluorine atom at the third position and a thiocyanate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorobenzyl thiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

Nucleophilic Substitution: Formation of 3-fluorobenzyl azide or 3-fluorobenzyl alcohol.

Oxidation: Formation of 3-fluorobenzyl sulfoxide or 3-fluorobenzyl sulfone.

Reduction: Formation of 3-fluorobenzyl thiol.

Applications De Recherche Scientifique

Antimicrobial Applications

Recent studies have indicated that compounds containing thiocyanate groups exhibit significant antimicrobial properties. 3-Fluorobenzyl thiocyanate can serve as a precursor for synthesizing various thiourea derivatives, which have been shown to possess antibacterial and antifungal activities.

- Synthesis of Thiourea Derivatives : A series of benzoylthiourea derivatives, including those with fluorine substituents, have been synthesized to evaluate their antimicrobial efficacy. Compounds with fluorine atoms on the aromatic ring demonstrated enhanced antibacterial effects against Escherichia coli and other pathogens, suggesting that this compound could be a critical intermediate in developing new antimicrobial agents .

- Mechanisms of Action : The antimicrobial activity is often linked to the ability of these compounds to interfere with bacterial DNA gyrase and other essential biological targets. Molecular docking studies have provided insights into how these compounds bind to target proteins, facilitating the design of more potent derivatives .

Radiochemistry Applications

In the field of radiochemistry, this compound has been utilized as an intermediate for synthesizing radiolabeled compounds.

- Radiolabeling with Fluorine-18 : The compound has been employed in the preparation of fluorine-18 labeled agents, which are crucial for positron emission tomography (PET) imaging. The use of this compound allows for efficient labeling processes, leading to high yields of radiotracers that can be used in medical imaging .

- Stability and Reactivity : The stability of fluorinated compounds is essential for their application as tracers. Studies have shown that derivatives obtained from this compound exhibit favorable metabolic stability compared to other labeling strategies, making them suitable candidates for further development in diagnostic imaging .

Synthetic Methodologies

The versatility of this compound extends to its role as a synthetic intermediate in organic chemistry.

- Building Block for Isothiocyanates : The compound can be transformed into various isothiocyanates, which are known for their diverse biological activities, including anticancer properties. This transformation highlights the importance of this compound in creating new therapeutic agents .

- Applications in Material Science : Thiocyanates are also important in material science for synthesizing sulfur-containing compounds that can be used in polymers and other advanced materials. The ability to modify the thiocyanate group allows chemists to tailor materials for specific applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 3-fluorobenzyl thiocyanate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparaison Avec Des Composés Similaires

Benzyl thiocyanate: Lacks the fluorine substitution, resulting in different reactivity and properties.

3-Fluorobenzyl isocyanate: Contains an isocyanate group instead of a thiocyanate group, leading to distinct chemical behavior and applications.

Phenyl thiocyanate:

Uniqueness: 3-Fluorobenzyl thiocyanate is unique due to the presence of both the fluorine atom and the thiocyanate group. The fluorine atom can enhance the compound’s stability and reactivity, while the thiocyanate group provides versatility in chemical transformations. This combination makes this compound a valuable compound in various research and industrial applications.

Activité Biologique

3-Fluorobenzyl thiocyanate (C8H6FNS) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its thiocyanate functional group, which often imparts significant biological activity to thiocyanate derivatives. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiocyanate compounds exhibit diverse antimicrobial properties. A study highlighted the antibacterial efficacy of various thiocyanates against Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated notable activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 28 |

| Escherichia coli | 40 µg/mL | 25 |

| Pseudomonas aeruginosa | 60 µg/mL | 22 |

These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. It was found to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the disruption of mitochondrial function and induction of oxidative stress.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability:

- IC50 Value : Approximately 225 µM

- LDH Release : Increased levels of lactate dehydrogenase (LDH) indicated cytotoxicity.

- Cell Cycle Analysis : Significant accumulation in the S phase was observed, suggesting that the compound may halt cell cycle progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may have anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating potential therapeutic applications in inflammatory diseases.

Table 2: Inhibition of Cytokine Production

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| IL-6 | 10 | 78 |

| TNF-α | 10 | 72 |

Propriétés

IUPAC Name |

(3-fluorophenyl)methyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWRZPKYDHXGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.